7-Bromo-1-benzothiophene-3-carbaldehyde
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Overview
Description
7-Bromo-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 241.11 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-benzothiophene-3-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzothiophene ring. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-benzothiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted benzothiophene derivatives.
Oxidation Products: 7-Bromo-1-benzothiophene-3-carboxylic acid.
Reduction Products: 7-Bromo-1-benzothiophene-3-methanol.
Scientific Research Applications
7-Bromo-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzothiophene-3-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in halogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and biological processes .
Comparison with Similar Compounds
- 7-Bromo-1-benzothiophene-2-carbaldehyde
- 7-Bromo-1-benzothiophene-3-carboxylic acid
- 3-Bromo-1-benzothiophene
Comparison: 7-Bromo-1-benzothiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group at specific positions on the benzothiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
7-bromo-1-benzothiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVOKWGDADRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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